molecular formula C16H12BrN3O2 B11684766 5-bromo-2-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide

5-bromo-2-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide

Cat. No.: B11684766
M. Wt: 358.19 g/mol
InChI Key: VZMJMBVAVADAHD-DJKKODMXSA-N
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Description

5-BROMO-2-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an indole moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and indole-3-carboxaldehyde with benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 5-bromo-2-hydroxy-N’-[(1H-indol-3-yl)methyl]benzohydrazide.

    Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

5-BROMO-2-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-BROMO-2-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxyl groups but lacks the indole moiety.

    Indole-3-carboxaldehyde: Contains the indole moiety but lacks the bromine and hydroxyl groups.

    Benzohydrazide: Contains the hydrazide group but lacks the bromine, hydroxyl, and indole moieties.

Uniqueness

5-BROMO-2-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety enhances its potential as a bioactive compound, while the bromine and hydroxyl groups provide sites for further chemical modification.

Properties

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C16H12BrN3O2/c17-11-5-6-15(21)13(7-11)16(22)20-19-9-10-8-18-14-4-2-1-3-12(10)14/h1-9,18,21H,(H,20,22)/b19-9+

InChI Key

VZMJMBVAVADAHD-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=C(C=CC(=C3)Br)O

Origin of Product

United States

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